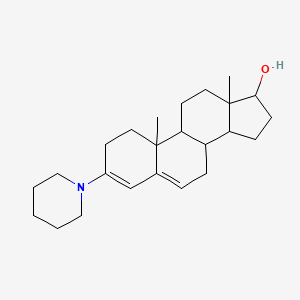
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol is a synthetic steroidal compound. It is structurally characterized by the presence of a piperidine ring attached to the androsta-3,5-diene skeleton. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol typically involves the following steps:
Starting Material: The synthesis begins with androsta-3,5-dien-17-one.
Piperidinylation: The key step involves the introduction of the piperidine ring. This can be achieved through a nucleophilic substitution reaction where piperidine is reacted with androsta-3,5-dien-17-one under basic conditions.
Reduction: The final step involves the reduction of the ketone group at the 17th position to form the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the piperidinylation and reduction reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group at the 17th position can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of androsta-3,5-dien-17-one.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol involves its interaction with steroid receptors. It may act as an agonist or antagonist, depending on the specific receptor and biological context. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various endogenous steroids.
Comparison with Similar Compounds
Similar Compounds
Abiraterone: A structurally similar compound used in the treatment of prostate cancer.
Androsta-3,5-dien-17-one: The precursor in the synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol.
Dihydrotestosterone (DHT): A naturally occurring androgen with a similar steroidal structure.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other steroidal compounds and may contribute to its specific interactions with biological targets.
Properties
CAS No. |
40574-17-2 |
|---|---|
Molecular Formula |
C24H37NO |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
10,13-dimethyl-3-piperidin-1-yl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H37NO/c1-23-12-10-18(25-14-4-3-5-15-25)16-17(23)6-7-19-20-8-9-22(26)24(20,2)13-11-21(19)23/h6,16,19-22,26H,3-5,7-15H2,1-2H3 |
InChI Key |
CHJFSCGOEQAVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=C4)N5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
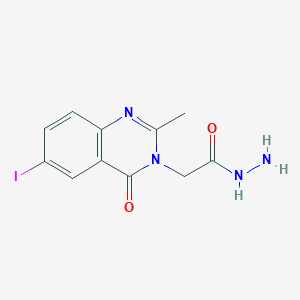
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
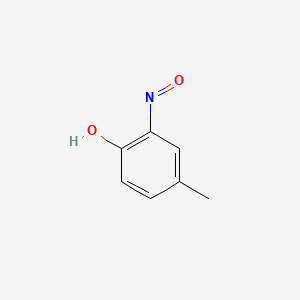
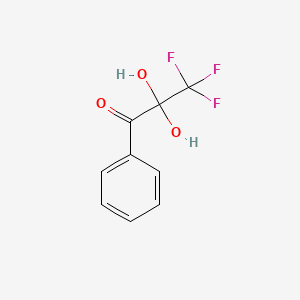
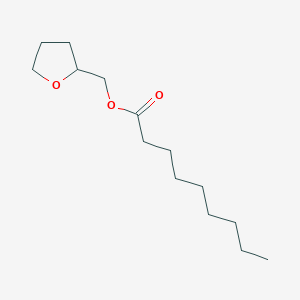
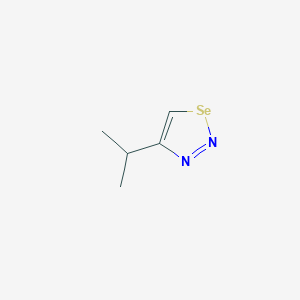
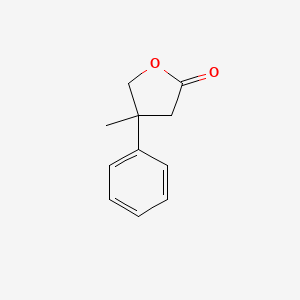


![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)

